

Diethyl 2,5-dibromohexanedioate: A Core Component in Advanced Synthesis

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Compound of Interest

Compound Name: Diethyl 2,5-dibromohexanedioate

Cat. No.: B056365

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Diethyl 2,5-dibromohexanedioate** (CAS No. 869-10-3) is a versatile bifunctional organic compound that serves as a critical building block in a variety of advanced chemical syntheses. Its structure, featuring two bromine atoms and two ethyl ester functionalities, makes it an ideal precursor for the synthesis of complex molecules, including chiral compounds and specialized polymers. This guide provides a comprehensive overview of its key suppliers, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in stereoselective synthesis and polymer chemistry.

Key Suppliers and Manufacturers

A reliable supply of high-purity **Diethyl 2,5-dibromohexanedioate** is crucial for reproducible research and development. The following table summarizes prominent suppliers and their typical product specifications.

Supplier/Manufacturer	Typical Purity
Sigma-Aldrich	98%
ChemScene	≥98%
BLD Pharm	Purity/Specification available upon request
CymitQuimica	98%
LookChem	98.0%, 99%+
Siwei Development Group Ltd.	98.0%
RongNa Biotechnology Co., Ltd.	99%+
SHANGHAI T&W PHARMACEUTICAL CO., LTD.	99.3%
Dayang Chem (Hangzhou) Co.,Ltd.	99%
Hebei Chuanghai Biotechnology Co., Ltd.	99%

Physicochemical Properties

Accurate data on the physicochemical properties of **Diethyl 2,5-dibromohexanedioate** is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	869-10-3[1][2]
Molecular Formula	C ₁₀ H ₁₆ Br ₂ O ₄ [1][3]
Molecular Weight	360.04 g/mol [1]
Appearance	White to off-white crystalline powder/solid[4]
Melting Point	65-67 °C (lit.)[5]
Boiling Point	134 °C at 0.5 mmHg (lit.)[5]
Solubility	Soluble in Dichloromethane (DCM)
Storage	Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C, protected from light.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Diethyl 2,5-dibromohexanedioate** and its application in stereoselective synthesis and polymer chemistry.

Synthesis of Diethyl 2,5-dibromohexanedioate

This protocol outlines a common method for the laboratory-scale synthesis of meso-**Diethyl 2,5-dibromohexanedioate** from adipic acid.[5]

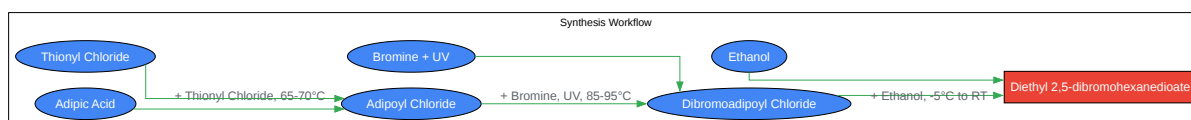
Materials:

- Adipic acid
- Thionyl chloride
- Bromine
- Ethanol (96%)
- UV lamp (e.g., 2x 120W)

- Oil bath
- Mechanical stirrer
- Standard laboratory glassware

Procedure:

- To a suitable reaction vessel, add thionyl chloride.
- Over a period of 2 hours at 65 °C, add adipic acid in small portions with continuous stirring.
- Heat the resulting suspension on an oil bath for an additional 3.5 hours at 70 °C, under mechanical stirring, until the evolution of gas ceases.
- Irradiate the solution with a UV lamp and add bromine dropwise over 7 hours at a temperature of 85-95 °C.
- After the addition of bromine is complete and its color has been absorbed, cool the reaction mixture.
- Pour the cooled mixture into ethanol (96%) at -5 °C.
- Stir the mixture mechanically for one week at room temperature.
- Filter the resulting crystals and wash them with ethanol (96%).
- Dry the crystals to obtain meso-2,5-dibromo-hexanedioic acid diethyl ester.



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Synthesis of **Diethyl 2,5-dibromohexanedioate**.

Application in Stereoselective Synthesis: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate Diastereomers

Diethyl meso-2,5-dibromoadipate is a valuable precursor for creating chiral molecules. A notable example is its reaction with N-methylallylamine to form diastereomers of a substituted pyrrolidine, which are important scaffolds in medicinal chemistry.

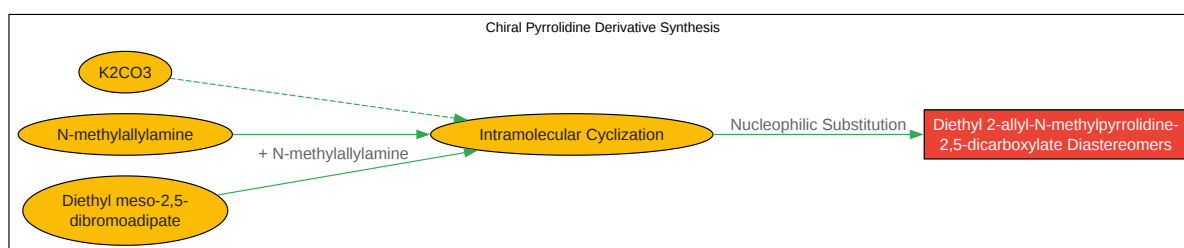
Materials:

- Diethyl meso-2,5-dibromoadipate
- N-methylallylamine
- Potassium carbonate
- Anhydrous solvent (e.g., Acetonitrile or DMF)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl meso-2,5-dibromoadipate in the anhydrous solvent.
- Add N-methylallylamine to the solution.
- Add potassium carbonate as a base.
- Stir the reaction mixture at an appropriate temperature (e.g., room temperature to gentle heating) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to separate the diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.



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Synthesis of a chiral pyrrolidine derivative.

Application in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP) of n-Butyl Acrylate

Diethyl 2,5-dibromohexanedioate can act as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution.^[7] The following is a representative protocol for the ATRP of n-butyl acrylate using a similar initiator.

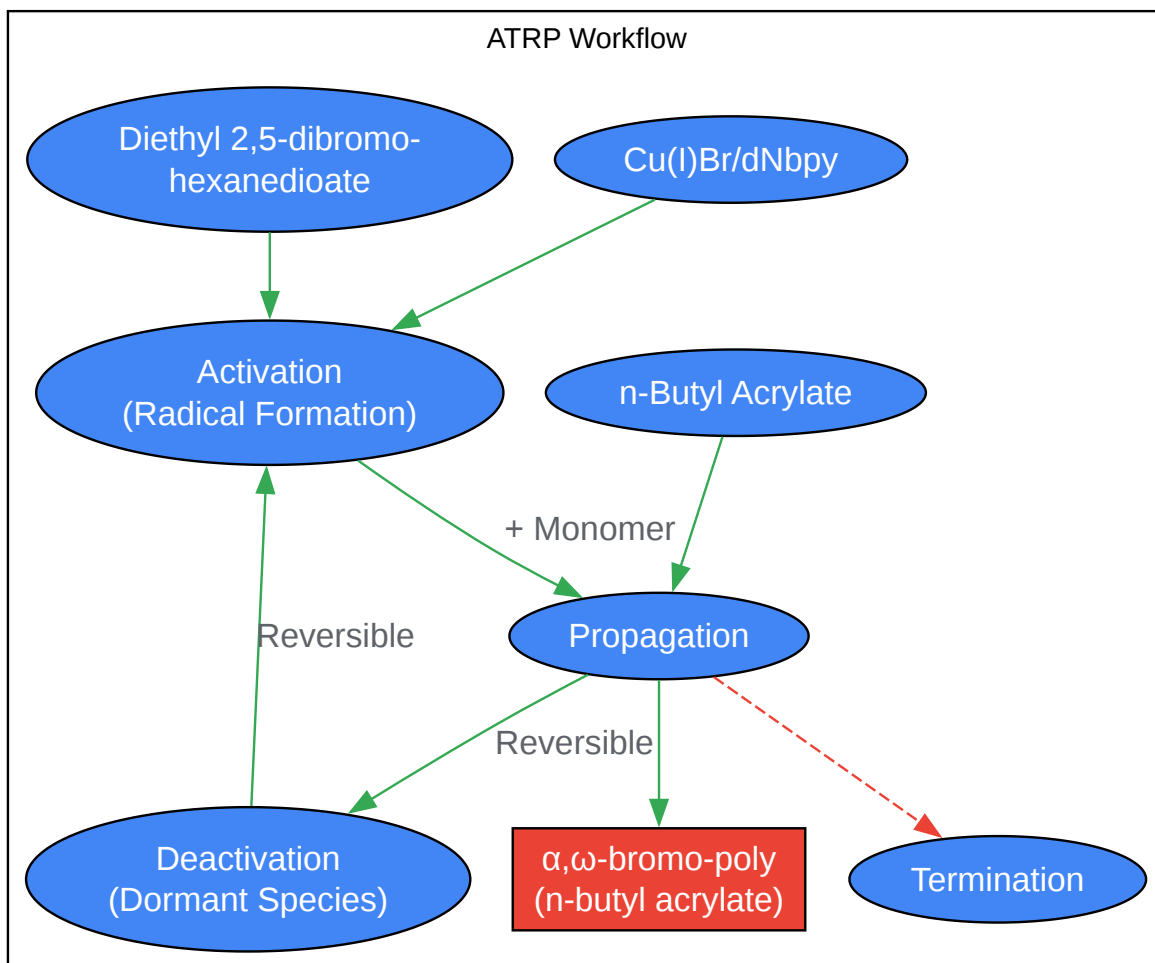
Materials:

- n-Butyl acrylate (monomer)
- **Diethyl 2,5-dibromohexanedioate** (initiator)

- Copper(I) bromide (CuBr) (catalyst)
- 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
- Anhydrous solvent (e.g., Benzene or Ethylene Carbonate)
- Schlenk flask and other equipment for air-sensitive reactions

Procedure:

- To a Schlenk flask under an argon atmosphere, add CuBr and dNbpy.
- Add the anhydrous solvent and stir to form the catalyst complex.
- Add the degassed n-butyl acrylate monomer to the flask via syringe.
- Add the **Diethyl 2,5-dibromohexanedioate** initiator via syringe to start the polymerization.
- Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 80-100 °C).
- Take samples periodically to monitor the monomer conversion (by ^1H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
- Upon reaching the desired conversion, terminate the polymerization by cooling the reaction mixture and exposing it to air.
- Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.



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Workflow for Atom Transfer Radical Polymerization.

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